![molecular formula C5H7BN2O2 B582101 (6-Aminopyridin-2-yl)boronic acid CAS No. 1220910-24-6](/img/structure/B582101.png)
(6-Aminopyridin-2-yl)boronic acid
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Overview
Description
(6-Aminopyridin-2-yl)boronic acid is a colorless to white crystalline compound that is soluble in water and some organic solvents . It has a molecular formula of C5H7BN2O2 and an average mass of 137.932 Da .
Chemical Reactions Analysis
Boronic acids, such as (6-Aminopyridin-2-yl)boronic acid, have been widely used in a range of organic reactions. They are very important in Suzuki-Miyaura coupling, aromatic functionalization with a heteroatom-containing functional group, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives, and as a template in organic synthesis .
Physical And Chemical Properties Analysis
(6-Aminopyridin-2-yl)boronic acid has a molecular weight of 137.93 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 138.0600576 g/mol. It has a topological polar surface area of 79.4 Ų. It has a heavy atom count of 10 .
Scientific Research Applications
Suzuki–Miyaura Coupling
“(6-Aminopyridin-2-yl)boronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Enrichment of cis-diol-containing Biomolecules
“(6-Aminopyridin-2-yl)boronic acid” functionalized magnetic nanoparticles have been used for the highly efficient enrichment of cis-diol-containing biomolecules . This material exhibits low binding pH, high affinity and excellent water solubility toward cis-diol-containing compounds . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
Organic Synthesis
“(6-Aminopyridin-2-yl)boronic acid” is primarily used in organic synthesis chemistry as a catalyst . It can promote many organic reactions, such as addition reactions, substitution reactions, and cyclization reactions .
Safety and Hazards
(6-Aminopyridin-2-yl)boronic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .
Future Directions
Boronic acids, including (6-Aminopyridin-2-yl)boronic acid, have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . For example, 6-Aminopyridine-3-boronic acid has been used to functionalize magnetic nanoparticles for the highly efficient enrichment of cis-diol-containing biomolecules .
Mechanism of Action
Target of Action
The primary target of (6-Aminopyridin-2-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . It is used as a reagent in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, (6-Aminopyridin-2-yl)boronic acid interacts with aryl halides or vinyl esters in the presence of a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with the electrophilic organic groups. In transmetalation, the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (6-Aminopyridin-2-yl)boronic acid is the Suzuki-Miyaura coupling pathway . This pathway allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds. The downstream effects include the creation of new organic compounds with diverse structures and properties.
Pharmacokinetics
It is known that the compound is a weak acid and can react with strong bases to form salts . It is soluble in water and some organic solvents . The compound is stable in air but may decompose at high temperatures .
Result of Action
The result of the action of (6-Aminopyridin-2-yl)boronic acid is the formation of new carbon-carbon bonds. This enables the synthesis of a wide variety of organic compounds, including those used in pharmaceuticals and materials science .
Action Environment
The action of (6-Aminopyridin-2-yl)boronic acid is influenced by several environmental factors. The compound is stable in air, but may decompose at high temperatures . Its reactivity can be influenced by the presence of other reagents, the choice of solvent, and the temperature of the reaction .
properties
IUPAC Name |
(6-aminopyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCQDAYTNNHPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694461 |
Source
|
Record name | (6-Aminopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220910-24-6 |
Source
|
Record name | (6-Aminopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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